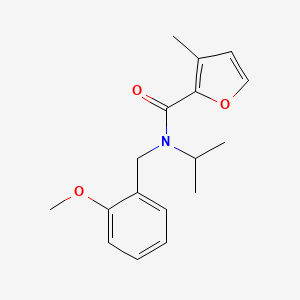
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide, also known as NBMI, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. NBMI is a chelating agent that has been shown to bind to heavy metals and other toxic substances in the body, thereby reducing their harmful effects.
Wirkmechanismus
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide works by binding to heavy metals and other toxic substances in the body, thereby reducing their harmful effects. This compound forms a stable complex with these substances, which can then be excreted from the body. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce the toxicity of heavy metals such as mercury, lead, and cadmium in the body. This compound has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects. In addition, this compound has been shown to enhance the efficacy of chemotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide in lab experiments is its ability to reduce the toxicity of heavy metals and other toxic substances, which may allow for more accurate and reliable results. However, one limitation of using this compound is that it may interfere with the activity of certain enzymes in the body, which may affect the results of some experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide. One area of interest is the development of new chelating agents that are more effective and have fewer side effects than this compound. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential use of this compound in environmental toxicology and the reduction of heavy metal toxicity in the environment is an area of ongoing research.
Synthesemethoden
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide is synthesized by reacting 2-methoxybenzyl chloride with isopropylamine to form N-isopropyl-2-methoxybenzylamine. The resulting compound is then reacted with 3-methyl-2-furoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N-(2-methoxybenzyl)-3-methyl-2-furamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and environmental toxicology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to enhance the efficacy of chemotherapy and may be useful in the treatment of various types of cancer. In environmental toxicology, this compound has been shown to reduce the toxicity of heavy metals and other toxic substances in the body.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-N-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12(2)18(17(19)16-13(3)9-10-21-16)11-14-7-5-6-8-15(14)20-4/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRDENBPMWHQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(CC2=CC=CC=C2OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
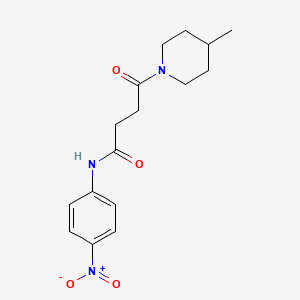
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-ethyl-N,2-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5487344.png)

![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)
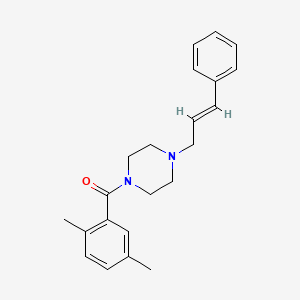
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
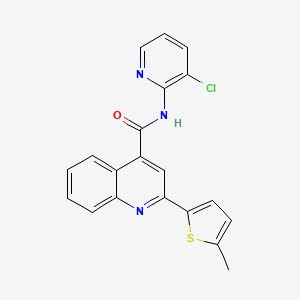

![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)
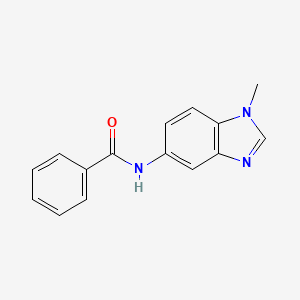
![3'-chloro-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5487449.png)
